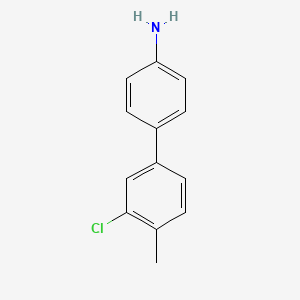

![molecular formula C6H3Cl2N3O B581130 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 1253654-79-3](/img/structure/B581130.png)

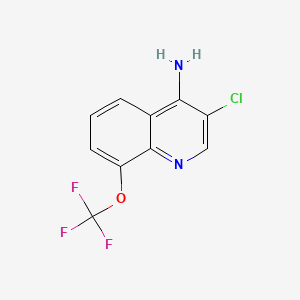

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

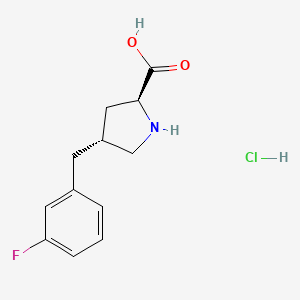

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can be achieved through various methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method uses a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles under basic conditions is also a viable method .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine can be represented by the SMILES string ClC1=NC(Cl)=CC2=C1C©=NO2 . The InChI representation is 1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3 .

Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can undergo various chemical reactions . For instance, they can participate in an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . They can also undergo a regioselective, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols .

Physical And Chemical Properties Analysis

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a solid substance . It has a molecular weight of 204.01 . The compound’s empirical formula is C6H3Cl2N3O .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine serves as a precursor in the synthesis of diverse heterocyclic compounds that exhibit promising biological activities. For instance, derivatives synthesized from this compound have shown significant antimicrobial activities. These derivatives include pyrimidines, pyrimido[2,1-b][1,3]thiazines, and thiazolo[3,2-a]pyrimidines, highlighting the compound's role in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Fluorescence Characteristics

The compound has also been involved in the creation of novel fluorescent materials. Research on pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines derived from it has led to the discovery of compounds with strong fluorescence intensity, offering applications in materials science for fluorescence-based sensors and imaging technologies (Ebrahimpour et al., 2017).

Intermediate for Bivalent Thiazolopyrimidines

It has been utilized as an intermediate in the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which further react to produce novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological applications, highlighting the versatility of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine in medicinal chemistry (Liu, Patch, Schubert, & Player, 2005).

Antitumor and Anti-Lipoxygenase Agents

Derivatives synthesized from 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine have been evaluated for their antitumor and anti-5-lipoxygenase activities, underscoring the compound's potential in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Fused Pyrazolo–Pyrimidine/Isoxazolo-Pyrimidine Hybrids

A new synthesis approach involving 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine led to the creation of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines. This method highlights the compound's utility in synthesizing fused heterocyclic systems with potential applications in drug discovery and development (Sambaiah et al., 2019).

Propriétés

IUPAC Name |

4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESVPRQWIQXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743512 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253654-79-3 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

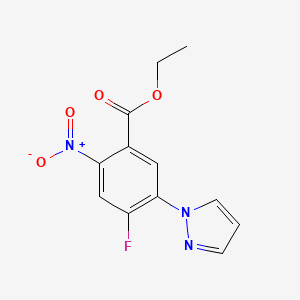

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

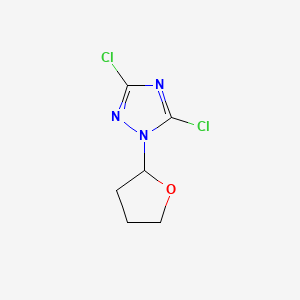

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

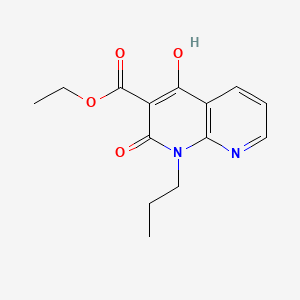

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)